Cas no 1270362-11-2 (1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE)
1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE Chemical and Physical Properties
Names and Identifiers
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- 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE
- 1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine
- 2-Pyridinemethanamine, 5-bromo-α,3-dimethyl-
- 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine
- EN300-6775144
- 1270362-11-2
- N14911
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- Inchi: 1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3
- InChI Key: DPNIINIKFQBHRO-UHFFFAOYSA-N
- SMILES: NC(C1=NC=C(Br)C=C1C)C
Computed Properties
- Exact Mass: 214.01056g/mol
- Monoisotopic Mass: 214.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.411±0.06 g/cm3(Predicted)
- Boiling Point: 282.7±35.0 °C(Predicted)
- pka: 8.71±0.50(Predicted)
1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6775144-0.05g |
1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine |
1270362-11-2 | 95% | 0.05g |
$174.0 | 2023-05-29 | |
| Enamine | EN300-6775144-0.1g |
1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine |
1270362-11-2 | 95% | 0.1g |
$257.0 | 2023-05-29 | |
| Enamine | EN300-6775144-0.25g |
1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine |
1270362-11-2 | 95% | 0.25g |
$367.0 | 2023-05-29 | |
| Enamine | EN300-6775144-0.5g |
1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine |
1270362-11-2 | 95% | 0.5g |
$579.0 | 2023-05-29 | |
| Enamine | EN300-6775144-1.0g |
1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine |
1270362-11-2 | 95% | 1g |
$743.0 | 2023-05-29 | |
| Enamine | EN300-6775144-2.5g |
1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine |
1270362-11-2 | 95% | 2.5g |
$1454.0 | 2023-05-29 | |
| Enamine | EN300-6775144-5.0g |
1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine |
1270362-11-2 | 95% | 5g |
$2152.0 | 2023-05-29 | |
| Enamine | EN300-6775144-10.0g |
1-(5-bromo-3-methylpyridin-2-yl)ethan-1-amine |
1270362-11-2 | 95% | 10g |
$3191.0 | 2023-05-29 | |
| Aaron | AR01K0FV-50mg |
1-(5-Bromo-3-methylpyridin-2-yl)ethanamine |
1270362-11-2 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR01K0FV-100mg |
1-(5-Bromo-3-methylpyridin-2-yl)ethanamine |
1270362-11-2 | 95% | 100mg |
$379.00 | 2025-02-14 |
1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE
Introduction to 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE and Its Significance in Modern Chemical Research
1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE (CAS No: 1270362-11-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique pyridine derivative structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both bromo and methyl substituents on the pyridine ring enhances its reactivity, making it a valuable building block for medicinal chemists and synthetic organic chemists alike.
The 5-BROMO-3-METHYL-2-PYRIDYL moiety is particularly noteworthy due to its ability to participate in diverse chemical transformations. These include nucleophilic substitution reactions, cross-coupling reactions, and functional group interconversions, which are essential for constructing complex molecular architectures. The ETHYLAMINE side chain provides an amine functional group that can further be modified through condensation, alkylation, or other reactions to yield a wide array of pharmacologically relevant derivatives.
In recent years, the demand for novel heterocyclic compounds has surged, driven by their potential applications in drug discovery and material science. Pyridine derivatives, in particular, have been extensively studied for their role as pharmacophores in various therapeutic agents. The structural features of 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE, such as the bromo substituent at the 5-position and the methyl group at the 3-position, make it an attractive candidate for further exploration.
The compound's utility extends beyond simple intermediates; it has been employed in the development of novel therapeutic agents targeting various diseases. For instance, recent studies have highlighted its role in the synthesis of small-molecule inhibitors that modulate enzyme activity and cellular signaling pathways. These inhibitors have shown promise in preclinical models for conditions such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation of pyridine derivatives followed by nucleophilic substitution with ethylamine or its derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been utilized to introduce additional functional groups with high selectivity and yield.
The growing interest in this compound is reflected in the increasing number of patents and scientific publications reporting its use in drug development. Researchers are leveraging its structural versatility to design molecules with improved pharmacokinetic properties and enhanced target specificity. This trend underscores the importance of well-characterized intermediates like 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE in modern medicinal chemistry.
In addition to its pharmaceutical applications, 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE has found utility in materials science, particularly in the development of advanced polymers and liquid crystals. Its ability to act as a monomer or cross-linking agent contributes to the creation of materials with unique electronic and optical properties. These materials are being explored for applications in organic electronics, display technologies, and sensors.
The chemical properties of this compound also make it a valuable tool for mechanistic studies and computational chemistry research. Understanding how different substituents influence reactivity and stability provides insights into reaction mechanisms and helps guide the design of more efficient synthetic routes. Computational models can predict how modifications to the structure will affect properties such as solubility, binding affinity, and metabolic stability.
The future prospects for 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE are promising, with ongoing research aimed at expanding its applications. Innovations in synthetic methodologies are expected to further enhance access to this compound and its derivatives, enabling more rapid discovery of novel bioactive molecules. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion, 1-(5-BROMO-3-METHYL-2-PYRIDYL)ETHYLAMINE (CAS No: 1270362-11-2) is a versatile compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, while its broader applications in materials science highlight its multifaceted utility. As research continues to uncover new possibilities for this molecule, it is poised to remain a cornerstone of modern chemical innovation.
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